molecular formula C18H18ClNO B5885888 3-chloro-4-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

3-chloro-4-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide

Cat. No. B5885888
M. Wt: 299.8 g/mol
InChI Key: KVRJZQUOUROZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is a compound used in scientific research for its potential as a therapeutic agent. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is not fully understood, but it is believed to act on various receptors in the body, including the dopamine receptor and the sigma-1 receptor. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as neuroprotective effects. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, its mechanism of action is not fully understood, which makes it an interesting compound to study. However, one limitation is that its synthesis method is complex and may not be feasible for all labs.

Future Directions

There are several future directions for research on 3-chloro-4-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One direction is to further study its mechanism of action and identify its specific targets in the body. Another direction is to study its potential as a therapeutic agent for various diseases, including neurological disorders and cancer. Additionally, further research could be done to optimize the synthesis method and make it more accessible for labs.

Synthesis Methods

The synthesis method for 3-chloro-4-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide involves a multistep process. The first step is the synthesis of 5,6,7,8-tetrahydro-1-naphthalenylamine, which is then reacted with 3-chloro-4-methylbenzoyl chloride to form the final product. This synthesis method has been optimized and yields high purity 3-chloro-4-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide.

Scientific Research Applications

3-chloro-4-methyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential as an anticancer agent.

properties

IUPAC Name

3-chloro-4-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c1-12-9-10-14(11-16(12)19)18(21)20-17-8-4-6-13-5-2-3-7-15(13)17/h4,6,8-11H,2-3,5,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRJZQUOUROZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2CCCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.